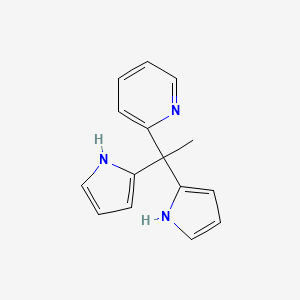![molecular formula C14H31BrOSi B12533993 [(5-Bromopentyl)oxy]tri(propan-2-yl)silane CAS No. 828934-45-8](/img/structure/B12533993.png)
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a bromopentyl group attached to a tri(propan-2-yl)silane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopentyl)oxy]tri(propan-2-yl)silane typically involves the reaction of 5-bromopentanol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and rigorous purification steps ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Water or aqueous acids are used to hydrolyze the silane group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and corresponding alcohols.
Oxidation: Siloxanes and other oxidized products.
Wissenschaftliche Forschungsanwendungen
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of [(5-Bromopentyl)oxy]tri(propan-2-yl)silane involves the interaction of the bromopentyl group with various nucleophiles, leading to the formation of new chemical bonds. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromoethynyl)triisopropylsilane
- (Bromoethynyl)triisopropylsilane
- (2-Bromoethynyl)tris(propan-2-yl)silane
Uniqueness
[(5-Bromopentyl)oxy]tri(propan-2-yl)silane is unique due to the presence of the bromopentyl group, which provides additional reactivity compared to other similar compounds. This allows for a wider range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
828934-45-8 |
|---|---|
Molekularformel |
C14H31BrOSi |
Molekulargewicht |
323.38 g/mol |
IUPAC-Name |
5-bromopentoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H31BrOSi/c1-12(2)17(13(3)4,14(5)6)16-11-9-7-8-10-15/h12-14H,7-11H2,1-6H3 |
InChI-Schlüssel |
BJPZRWXYJVKIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



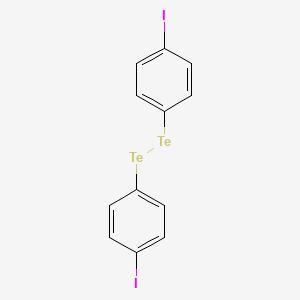

![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
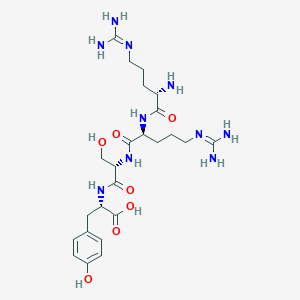
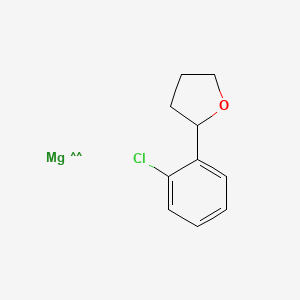
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
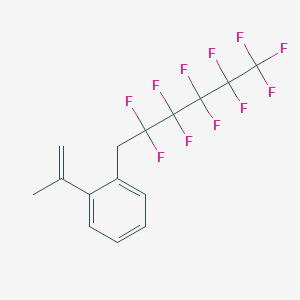
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
